5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
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Overview
Description
5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features an amino group and a difluorophenyl carbonyl group, making it a molecule of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the oxazole ring is treated with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the oxazole ring and the difluorophenyl group suggests that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows it to interact with enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical characteristics.
Mechanism of Action
The mechanism of action of 5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-[(2,4-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one: Similar structure but with different fluorine substitution pattern.
5-amino-2-[(2,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one: Chlorine atoms instead of fluorine atoms.
5-amino-2-[(2,5-dimethylphenyl)carbonyl]-1,2-oxazol-3(2H)-one: Methyl groups instead of fluorine atoms.
Uniqueness
The unique aspect of 5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one lies in the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-amino-2-(2,5-difluorobenzoyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-5-1-2-7(12)6(3-5)10(16)14-9(15)4-8(13)17-14/h1-4H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVMWDKICWGAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N2C(=O)C=C(O2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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